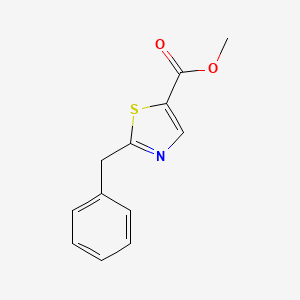

Methyl 2-benzyl-1,3-thiazole-5-carboxylate

Description

Significance of 1,3-Thiazole Core in Contemporary Medicinal Chemistry Research

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.govrsc.org Thiazole-containing molecules are cornerstone components of numerous clinically approved drugs and are extensively studied for the development of new therapeutic agents. rsc.orgglobalresearchonline.net The presence of the thiazole (B1198619) ring can influence a molecule's physicochemical and pharmacokinetic properties, and it can act as a crucial element in binding to biological targets. globalresearchonline.net Its structure is found in a variety of natural products, including Vitamin B1 (thiamine), and in many synthetic drugs, highlighting its importance in biological systems. rsc.orgnih.gov Researchers are continually drawn to this heterocycle due to its proven utility and the potential for discovering novel compounds with potent biological effects. globalresearchonline.netsciencescholar.us

Overview of Biologically Active Thiazole Derivatives

The versatility of the thiazole ring has led to the development of derivatives with a wide array of biological activities. nih.govontosight.ai These compounds have been shown to possess antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant properties, among others. globalresearchonline.netmdpi.com The ability to modify the thiazole ring at various positions allows medicinal chemists to fine-tune the pharmacological profile of a molecule to enhance its efficacy and selectivity for a specific biological target. globalresearchonline.netnih.gov

Many commercially available drugs incorporate the thiazole moiety, demonstrating its therapeutic importance. sciencescholar.usijper.org For example, Ritonavir is an anti-HIV drug, Meloxicam (B1676189) is used for its anti-inflammatory properties, and Dasatinib is an antineoplastic agent used in cancer therapy. globalresearchonline.netglobalresearchonline.net The widespread application of thiazole derivatives underscores their significance in addressing a multitude of diseases. researchgate.netnih.gov

Below is an interactive table summarizing the diverse biological activities of thiazole derivatives.

| Biological Activity | Examples of Thiazole-Containing Agents/Derivatives |

| Antimicrobial | Sulfathiazole, Penicillins, Cefotiam, Cefpirome. ijper.orgresearchgate.net |

| Antiviral | Ritonavir (Anti-HIV), Compounds targeting HIV-1. globalresearchonline.netmdpi.com |

| Anticancer | Dasatinib, Tiazofurin, Bleomycin, Ixabepilone. globalresearchonline.netnih.govijper.org |

| Anti-inflammatory | Meloxicam, Fentiazac, Fanetizole. globalresearchonline.netglobalresearchonline.net |

| Antifungal | Ravuconazole, various synthetic derivatives. globalresearchonline.netglobalresearchonline.net |

| Antioxidant | Thiazolyl acetamide (B32628) compounds, Coumarin-indole-thiazole hybrids. rsc.orgwisdomlib.org |

| Antitubercular | Various thiazole derivatives have shown activity against tuberculosis. rsc.orgnih.gov |

| Antiparasitic | Nitazoxanide. globalresearchonline.netglobalresearchonline.net |

| CNS Activity | Pramipexole (Antidepressant), Riluzole (Neuroprotective). sciencescholar.usijper.org |

Historical Development of Thiazole Chemistry and its Relevance to Drug Discovery

The foundation of thiazole chemistry was laid in the late 19th century. sciencescholar.usijper.org The pioneering work of Hantzsch and Hofmann described the synthesis of thiazoles through the reaction of α-haloketones with thioamides, a method still relevant today. ijper.org This fundamental discovery opened the door for chemists to synthesize a vast number of thiazole derivatives. Over the decades, numerous other synthetic strategies have been developed, expanding the toolbox for creating novel thiazole-based compounds. nih.govbepls.com The evolution of synthetic methodologies has been crucial for the field of drug discovery, enabling the creation of complex molecules with tailored biological activities. nih.gov The ability to readily synthesize and modify the thiazole scaffold has made it an enduring and vital component in the search for new medicines. ijper.org

Research Rationale and Scope for Methyl 2-benzyl-1,3-thiazole-5-carboxylate

While extensive research exists on the broader class of thiazole derivatives, specific published studies on the biological activity of this compound are not widely available. uni.lu However, a strong rationale for its investigation can be constructed based on the known activities of structurally related compounds.

The molecular architecture of this compound features key substitutions at the 2 and 5 positions of the thiazole ring. Research into other thiazole derivatives highlights the importance of these positions for biological activity. For instance, studies on 4-benzyl-1,3-thiazole derivatives have identified them as potential anti-inflammatory agents. tandfonline.com Similarly, various 2-(amido)thiazole-5-carboxylate compounds have been discovered as potent inhibitors of specific cellular targets, such as the kinesin HSET, which is relevant in cancer therapy. nih.gov

The presence of a benzyl (B1604629) group at the C2 position and a methyl carboxylate group at the C5 position suggests that this compound is a promising candidate for synthesis and pharmacological screening. The benzyl moiety can engage in hydrophobic and aromatic interactions within biological targets, while the carboxylate group can act as a hydrogen bond acceptor or be further modified. Therefore, the research scope for this compound would involve its chemical synthesis, characterization, and subsequent evaluation for a range of biological activities, particularly in areas like anti-inflammatory and anticancer research where its structural motifs have shown promise.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)10-8-13-11(16-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMYGHEKUAAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of Methyl 2 Benzyl 1,3 Thiazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals in Methyl 2-benzyl-1,3-thiazole-5-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl ester, the benzylic methylene (B1212753) group, the phenyl ring, and the thiazole (B1198619) ring.

Thiazole Ring Proton (H4): A singlet is anticipated for the single proton on the thiazole ring. In similar thiazole-5-carboxylate structures, this proton typically resonates in the downfield region, often above 8.0 ppm, due to the deshielding effects of the adjacent sulfur atom and the ester group.

Benzyl (B1604629) Group Protons: The five protons of the phenyl ring will appear in the aromatic region, typically between 7.20 and 7.40 ppm. The benzylic methylene protons (CH₂) are expected to produce a sharp singlet around 4.2-4.5 ppm.

Methyl Ester Protons: The three protons of the methyl ester group (OCH₃) will exhibit a characteristic singlet in the upfield region of the spectrum, generally around 3.8-3.9 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Thiazole (C4-H) | ~8.20 | Singlet | 1H |

| Benzyl (CH₂) | ~4.30 | Singlet | 2H |

| Methyl Ester (OCH₃) | ~3.90 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs found in various thiazole derivatives. mdpi.comjlu.edu.cn

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate at characteristic chemical shifts. C2, bonded to the benzyl group and nitrogen, is typically found significantly downfield (~165-170 ppm). C4, the protonated carbon, appears around 125-135 ppm, while C5, attached to the carboxylate group, is observed in a similar region. nih.gov

Carbonyl Carbon: The ester carbonyl carbon (C=O) is one of the most deshielded carbons, with a chemical shift typically in the range of 160-165 ppm. nih.gov

Benzyl Group Carbons: The carbons of the phenyl ring will show signals in the aromatic region (127-136 ppm). The quaternary carbon (ipso-carbon) attached to the methylene group will be distinct from the protonated carbons. The benzylic methylene carbon (CH₂) is expected around 35-40 ppm.

Methyl Ester Carbon: The methyl carbon of the ester group (OCH₃) will be the most upfield signal, typically resonating around 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Thiazole C2 | ~168.0 |

| Carbonyl (C=O) | ~162.0 |

| Thiazole C5 | ~145.0 |

| Phenyl C (quaternary) | ~135.0 |

| Phenyl CH | 127.0 - 129.0 |

| Thiazole C4 | ~128.0 |

| Methyl Ester (OCH₃) | ~52.0 |

| Benzyl (CH₂) | ~38.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. nih.govasianpubs.orgmdpi.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations among the protons of the phenyl ring, confirming their connectivity. However, since the thiazole proton, benzylic protons, and methyl protons are all expected to be singlets, no cross-peaks would be observed for these signals, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the thiazole proton signal (~8.20 ppm) and the C4 carbon signal (~128.0 ppm), the benzylic proton signal (~4.30 ppm) and the benzylic carbon signal (~38.0 ppm), and the methyl ester proton signal (~3.90 ppm) with the methyl carbon signal (~52.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₁NO₂S), the monoisotopic mass is 233.05 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The predicted mass spectrum shows several possible adducts. uni.lu The most common observation in electrospray ionization (ESI) would be the protonated molecule [M+H]⁺ at an m/z of 234.05834. uni.lu Other potential adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.05834 |

| [M+Na]⁺ | 256.04028 |

| [M+K]⁺ | 272.01422 |

| [M+NH₄]⁺ | 251.08488 |

Source: PubChemLite uni.lu

Analysis of fragmentation patterns in tandem MS (MS/MS) experiments could reveal characteristic losses. For example, fragmentation might involve the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), or cleavage at the benzylic position, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. asianpubs.org

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) due to the C-H stretching vibrations of the phenyl and thiazole rings. researchgate.net

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). ekb.eg

C=N and C=C Stretching: The thiazole and phenyl rings contain C=N and C=C bonds, which will give rise to a series of medium to strong absorption bands in the 1450-1620 cm⁻¹ region. researchgate.netsrce.hr

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1710 - 1730 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not available in the searched literature, analysis of related thiazole derivatives demonstrates the power of this technique. nih.govnih.gov

If suitable crystals were obtained, an X-ray diffraction study would confirm the planarity of the thiazole ring and determine the conformation of the benzyl and methyl carboxylate substituents relative to the ring. nih.gov It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.gov For example, in the structure of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, intermolecular N—H···N hydrogen bonds link molecules to form centrosymmetric dimers. nih.gov Similar analyses would provide invaluable insight into the solid-state structure of the title compound.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transition and Chromophore Studies

Ultraviolet-Visible (UV/Vis) spectroscopy is a pivotal analytical technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this method provides valuable information about the chromophores present and the effects of various substituents on the electronic structure. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The thiazole ring, along with the benzyl and carboxylate groups, constitutes the principal chromophoric system in the target molecule.

The electronic spectrum of thiazole derivatives typically arises from π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized system of the thiazole and benzene (B151609) rings. The n → π* transitions, which are typically of lower intensity, involve the promotion of non-bonding electrons (from the sulfur and nitrogen heteroatoms) to antibonding π* orbitals.

Table 1: UV/Vis Absorption Data for Representative Thiazole Derivatives This table is generated based on data from related compounds to illustrate typical absorption ranges, as specific data for the target compound was not found in the provided search results.

| Compound Structure/Name | λmax (nm) | Notes | Source |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | 348, 406 | Experimental peaks observed in the ultraviolet region. | scielo.org.za |

| General Thiazole Derivatives | ~358-410 | General absorption maxima range observed for a series of thiazoles. | researchgate.net |

| Thiazole-Azo Dye with 2-methyl-5-benzothiazolyl substituent | >450 | Shows a redshifted absorption band compared to simpler analogs. | mdpi.com |

Elemental Analysis (CHN/S) for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), it is possible to confirm the elemental composition and assess the purity of a sample. For a novel compound like this compound, this analysis is a critical step in its characterization, ensuring that the synthesized product corresponds to the expected molecular formula (C₁₂H₁₁NO₂S). uni.lu

The theoretical elemental composition is calculated from the molecular formula. For C₁₂H₁₁NO₂S (Molecular Weight: 233.29 g/mol ), the theoretical percentages are:

Carbon (C): 61.78%

Hydrogen (H): 4.75%

Nitrogen (N): 6.00%

Oxygen (O): 13.72%

Sulfur (S): 13.75%

In practice, experimental values for C, H, N, and sometimes S are determined using an elemental analyzer. The experimentally obtained percentages are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and purity.

Studies on various derivatives of 4-benzyl-1,3-thiazole demonstrate the application of this technique. tandfonline.comtandfonline.com For each synthesized analog, researchers report both the calculated (Calcd) and experimentally found (found) percentages for C, H, and N. This comparison is crucial for confirming that the intended chemical transformation has occurred and that the final product is free from significant impurities. tandfonline.comtandfonline.com

Table 2: Elemental Analysis Data for Selected 2-benzyl-1,3-thiazole (B2957802) Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| (2-Anilino-4-benzyl-1,3-thiazol-5-yl)(phenyl)methanone (RS12) | C₂₃H₁₈N₂OS | C | 73.92 | 73.78 | tandfonline.comtandfonline.com |

| H | 4.79 | 4.67 | tandfonline.comtandfonline.com | ||

| N | 7.84 | 7.79 | tandfonline.comtandfonline.com | ||

| Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate (RS43) | C₁₉H₁₅ClN₂O₃S | C | 58.99 | 58.78 | tandfonline.com |

| H | 3.91 | 3.06 | tandfonline.com | ||

| N | 7.24 | 7.21 | tandfonline.com | ||

| Ethyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate (RS32) | C₂₀H₁₈N₂O₃S | C | 65.55 | 64.77 | tandfonline.com |

| H | 4.95 | 4.32 | tandfonline.com | ||

| N | 7.64 | 7.99 | tandfonline.com |

Advanced Research in Biological Activity and Pharmacological Potential of Thiazole 5 Carboxylates

Investigation of Molecular Targets and Underlying Mechanisms of Action

Detailed mechanistic studies for Methyl 2-benzyl-1,3-thiazole-5-carboxylate are not extensively documented in the provided scientific literature. Research has largely focused on derivatives of the thiazole-5-carboxylate scaffold rather than this specific ester.

Enzyme Inhibition Kinetics and Specificity Studies (e.g., Kinesin HSET (KIFC1), Xanthine Oxidase, Carbonic Anhydrase Isozymes)

Kinesin HSET (KIFC1): There is no direct evidence in the available literature to suggest that this compound is an inhibitor of the kinesin HSET (KIFC1). Studies have identified other derivatives, such as a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate, which demonstrate micromolar in vitro inhibition of HSET. nih.govnih.gov These inhibitors are often ATP-competitive. nih.gov The primary mechanism of HSET inhibition is considered a promising anticancer strategy, as many cancer cells with multiple centrosomes rely on HSET to cluster them for survival, and its inhibition can lead to aberrant cell division and cell death. nih.govnih.gov

Xanthine Oxidase: Specific studies on the inhibition of Xanthine Oxidase by this compound are not available. However, related structures, such as 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives, have been designed and synthesized as analogues of the known Xanthine Oxidase inhibitor Febuxostat. researchgate.netnih.gov

Carbonic Anhydrase Isozymes: The inhibitory activity of this compound against carbonic anhydrase isozymes has not been reported. Research in this area tends to focus on thiazole (B1198619) derivatives that incorporate a sulfonamide moiety, which is a key feature for carbonic anhydrase inhibition. rsc.orgresearchgate.net

Ligand-Receptor Binding Assays and Receptor Modulatory Effects (e.g., Neurotransmitter Receptors)

There is no available data from ligand-receptor binding assays for this compound, nor are there reports on its modulatory effects on neurotransmitter receptors.

Cellular Pathway Modulation and Signal Transduction Impact

Given the lack of specific data on its interaction with molecular targets such as enzymes or receptors, the impact of this compound on cellular pathways and signal transduction remains uncharacterized in the scientific literature.

In Vitro Pharmacological Activity Profiling of Thiazole-5-carboxylates

The pharmacological profile of this compound is not well-defined. Broader classes of thiazole derivatives have been extensively studied for various biological activities. mdpi.commdpi.com

Anticancer Activity Evaluations against Various Cancer Cell Lines

There are no specific studies evaluating the anticancer activity of this compound against cancer cell lines. Research into the anticancer properties of related compounds includes various 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, which have been tested against cell lines such as A-549 (lung), Bel7402 (liver), and HCT-8 (intestine). mdpi.comresearchgate.net Additionally, other substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have shown potent anti-proliferative activity across a range of tumor cell lines. nih.gov

Antimicrobial Activity Assessments (Antibacterial, Antifungal, Antiviral)

Specific assessments of the antibacterial, antifungal, or antiviral activity for this compound are not present in the available literature. The broader class of thiazole-containing compounds is known to possess a wide range of antimicrobial activities. mdpi.comnih.govresearchgate.netresearchgate.net For instance, various novel thiazole derivatives have been synthesized and evaluated for activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.netnih.gov Similarly, the thiazole scaffold is present in some compounds investigated for antiviral properties. mdpi.comnih.gov

Anticonvulsant Activity Screening in Established Models

Thiazole derivatives have been a subject of extensive investigation in the search for novel antiepileptic drugs (AEDs) due to their diverse pharmacological activities. tandfonline.com The anticonvulsant potential of compounds is typically evaluated in established rodent models of seizures, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are considered the gold standard for the initial screening of potential anticonvulsant agents. biointerfaceresearch.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. biointerfaceresearch.com

While direct studies on this compound are not extensively documented in publicly available literature, research on structurally similar thiazole-5-carboxamides and other thiazole derivatives provides significant insights into the potential anticonvulsant profile of this class of compounds. For instance, a series of β-naphthalene incorporated thiazole-5-carboxamides and thiazole-5-ketones demonstrated significant anticonvulsant activity in both MES and scPTZ seizure tests. thescipub.comthescipub.com This suggests that the thiazole-5-carboxylate moiety is a promising scaffold for the development of anticonvulsant agents.

Furthermore, studies on other substituted thiazoles have identified key structural features that contribute to anticonvulsant activity. For example, certain 2-imino-4-thiazolidinone derivatives bearing a thiazole moiety have shown excellent anticonvulsant activity in both MES and PTZ models. mdpi.com The presence of specific substituents on the thiazole ring and associated phenyl rings has been shown to modulate the anticonvulsant potency. tandfonline.commdpi.com

The general pharmacophoric pattern for many antiepileptic drugs includes a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety. biointerfaceresearch.com Thiazole derivatives, including this compound, possess these key features, making them viable candidates for anticonvulsant activity.

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives in Animal Models

| Compound/Derivative Class | Seizure Model | Activity Noted | Reference |

| β-Naphthalene incorporated thiazole-5-carboxamides | MES and scPTZ | Significant activity | thescipub.comthescipub.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES and scPTZ | High anticonvulsant activity | tandfonline.com |

| 1-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | MES and PTZ | High anticonvulsant activity (33-100% protection) | tandfonline.com |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES and PTZ | Excellent anticonvulsant activity | mdpi.com |

This table is generated based on available data for structurally related compounds and does not represent direct testing of this compound.

Anti-inflammatory Response Investigations

The thiazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. doaj.orgresearchgate.net Several marketed anti-inflammatory drugs, such as meloxicam (B1676189) and fentiazac, contain a thiazole ring, highlighting its therapeutic importance. tandfonline.com The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). doaj.orgresearchgate.netresearchgate.net

Research into the anti-inflammatory properties of thiazole-5-carboxylates and their analogues has yielded promising results. A notable study investigated the effects of 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, a close analogue of the subject compound, in a streptozotocin-induced diabetic rat model. nih.govresearchgate.net This compound demonstrated significant antioxidant and anti-inflammatory activities, reducing inflammatory mediators and preserving the normal architecture of pancreatic tissues. nih.gov Another study on a novel thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," also reported potent anti-inflammatory effects by attenuating inflammatory markers. nih.gov

The general mechanism of action for many anti-inflammatory thiazole derivatives involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govrsc.org In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to evaluate the anti-inflammatory efficacy of these compounds. wisdomlib.orgwho.int Several synthesized thiazole derivatives have shown appreciable activity in this model. wisdomlib.org

The structural features of this compound, particularly the presence of the thiazole ring and the benzyl (B1604629) moiety, suggest its potential as an anti-inflammatory agent. The ester group at the C5 position can also influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

| 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid | STZ-induced diabetic rats | Possesses antioxidant and anti-inflammatory activities; reduces inflammatory mediators. | nih.govresearchgate.net |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | STZ-induced diabetic rats | Ameliorates inflammatory and oxidative stress markers. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effectively inhibited the production of pro-inflammatory cytokines (NO, IL-6, TNF-α). | rsc.org |

| Substituted phenyl thiazoles | Carrageenan and formalin-induced edema | Demonstrated appreciable anti-inflammatory activity. | wisdomlib.org |

This table presents findings from studies on various thiazole derivatives to indicate the potential anti-inflammatory profile of this chemical class.

Antitubercular Activity Studies of Related Thiazole Hybrids

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective antitubercular agents. benthamdirect.com The thiazole scaffold has emerged as a promising nucleus in the design of novel compounds targeting Mycobacterium tuberculosis. nih.gov Hybrid molecules incorporating the thiazole ring with other heterocyclic systems have shown potent in vitro activity against various strains of M. tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. benthamdirect.comnih.gov

A highly significant finding in this area comes from a study on 2-aminothiazole-4-carboxylate derivatives. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM). nih.gov Although the carboxylate group is at the C4 position in this analogue, its structural similarity to this compound, particularly the shared 5-benzylthiazole core, strongly suggests that the latter could also possess significant antitubercular properties.

The mechanism of action for many antitubercular thiazole derivatives is still under investigation, but some studies suggest that they may target essential enzymatic pathways in M. tuberculosis. nih.gov For instance, some thiazole-containing compounds are being explored as inhibitors of enzymes involved in the fatty acid synthesis pathway of the bacterium. nih.gov

The combination of a thiazole ring with other pharmacophores, such as chalcones, has also yielded hybrids with potent antitubercular activity. mdpi.comnih.gov These findings underscore the versatility of the thiazole nucleus in the development of new antitubercular drugs.

Table 3: Antitubercular Activity of Selected Thiazole Derivatives

| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | H37Rv | 0.06 | nih.gov |

| Thiazole-Chalcone Hybrids | H37Rv | 2.43 - 4.41 (for most potent compounds) | mdpi.comnih.gov |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | H37Rv, MDR-TB, XDR-TB | 1-2 (for most active compounds) | benthamdirect.com |

| Thiadiazole-thiazole derivatives | H37Ra | 3.90 - 7.81 (for most active compounds) | bohrium.com |

This table highlights the antitubercular potential of the thiazole scaffold based on data from closely related analogues and hybrids.

Anti-plasmodium Activity Investigations of Thiazole Derivatives

Malaria, caused by parasites of the Plasmodium genus, continues to be a major public health concern, and the emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. nih.gov The thiazole ring is a recognized scaffold in medicinal chemistry for the development of antiparasitic drugs, including those with anti-plasmodium activity. nih.govnanobioletters.com

Structure-activity relationship (SAR) studies on different series of thiazole analogues have provided insights into the structural requirements for anti-plasmodium activity. nih.gov These studies often involve modifications of substituents on the thiazole ring and associated aromatic systems to optimize potency and reduce cytotoxicity. nih.gov The presence of a thiazole core in a molecule can contribute to its ability to interact with specific targets within the parasite. nih.gov

The investigation of thiazole-hydrazine derivatives has also shown promising results, with some compounds exhibiting good antimalarial activity against P. falciparum. nanobioletters.com These findings collectively support the exploration of this compound and its analogues as potential leads for the development of new antimalarial drugs.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Influence of Substituent Nature and Position on the Thiazole Ring (e.g., C2 and C5 Positions) on Biological Efficacy

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.netnih.gov The C2 and C5 positions are particularly important for modulating the pharmacological properties of these compounds.

At the C2 position, the introduction of various amino and substituted amino groups has been shown to be crucial for a range of biological activities, including antitubercular and anti-inflammatory effects. For instance, in the case of antitubercular 2-aminothiazole-4-carboxylates, the 2-amino group is a key feature for their potent activity. nih.gov Similarly, in a series of anti-inflammatory 4-benzyl-1,3-thiazole derivatives, the nature of the substituent at the C2 position significantly influenced their efficacy. tandfonline.com A carbalkoxy amino group at this position was found to be more effective than an aryl amino group. tandfonline.com

The C5 position of the thiazole ring is also a critical site for modification. The presence of a carboxylate or carboxamide group at this position, as in this compound, has been associated with anticonvulsant and anti-inflammatory activities. thescipub.comnih.gov In a study of thiazole-5-carboxamides, the nature of the amide substituent had a profound impact on the anticonvulsant profile. thescipub.com Furthermore, the introduction of a substituted phenyl carbonyl group at the C5 position has been identified as a key pharmacophoric feature for anti-inflammatory activity. tandfonline.com

Role of the Benzyl Moiety and Modifications of its Aromatic Ring System

In a study of 4-benzyl-1,3-thiazole derivatives as anti-inflammatory agents, the benzyl group at the C4 position was a key structural feature. tandfonline.comtandfonline.com Modifications to the aromatic ring of the benzyl moiety can have a substantial impact on the biological efficacy. The introduction of substituents on the phenyl ring can alter the electronic and steric properties of the molecule, leading to changes in its binding affinity for target proteins.

For example, studies on various classes of thiazole derivatives have shown that the presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiazole core can significantly modulate their anti-inflammatory, anticonvulsant, and antimicrobial activities. tandfonline.comdoaj.org The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. For instance, in a series of anti-inflammatory compounds, para-substituted phenyl groups were found to be particularly effective. tandfonline.com

Therefore, the benzyl group in this compound is not merely a passive structural element but an active contributor to its potential pharmacological profile. Systematic modifications of this benzyl moiety, such as the introduction of various substituents at different positions on the phenyl ring, would be a rational approach to optimize the biological activity of this class of compounds.

Impact of the Ester Group and its Variations (e.g., Methyl vs. Ethyl) on Potency and Selectivity

The nature of the ester group at the 5-position of the thiazole ring is a critical determinant of the biological activity and potency of thiazole-5-carboxylate derivatives. Research across various therapeutic targets has demonstrated that modifications to this group, including variations in the alkyl chain (e.g., methyl vs. ethyl) or its complete replacement, can lead to significant changes in pharmacological effects.

In the development of inhibitors for the kinesin HSET (KIFC1), a target in some cancers, the ethyl ester group on the thiazole ring was found to be indispensable for potency. A study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate analogues showed that removing the ethyl ester functionality resulted in a drastic 3,000-fold reduction in inhibitory activity. nih.gov This highlights that the ester moiety is not merely a placeholder but likely engages in crucial interactions within the target's binding site.

While many studies utilize ethyl esters as key intermediates in the synthesis of more complex thiazole-5-carboxamides, the direct comparison between methyl and ethyl esters is not always extensively detailed. mdpi.comresearchgate.net However, the available data consistently underscores the functional importance of the C5-carboxylate moiety. Its size, electronics, and hydrogen-bonding capacity are key parameters that must be optimized for specific biological targets, with variations leading to significant shifts in potency and selectivity.

Table 1: Influence of C5-Ester Group on Biological Activity of Thiazole Derivatives

| Parent Scaffold | Variation at C5-Position | Biological Target/Activity | Observed Impact on Potency | Reference |

| 2-(3-benzamidopropanamido)thiazole | Ethyl Ester vs. Carboxylic Acid (H) | HSET (Kinesin) Inhibition | 3000-fold decrease in potency upon removal of the ethyl ester. | nih.gov |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | Ethyl Carboxylate vs. Other Substituents | Antimicrobial Activity | Slight decrease in overall activity with the ethyl carboxylate group. | nih.gov |

Conformational Analysis and Stereochemical Requirements for Activity

The three-dimensional arrangement of atoms and functional groups in thiazole-5-carboxylate derivatives is fundamental to their interaction with biological targets. Conformational analysis and stereochemistry are therefore essential for understanding their mechanism of action and for the rational design of more potent and selective agents.

The substituents on the thiazole ring significantly influence the molecule's preferred conformation and, consequently, its biological activity. For instance, in a series of thiazole carboxamide derivatives designed as COX inhibitors, the introduction of a methyl group on the thiazole ring was found to positively affect the compound's geometrical conformation, which in turn contributed to enhanced inhibitory potency. mdpi.com Similarly, computational analysis of benzothiazole (B30560) derivatives showed that stable conformers are determined by the dihedral angle between the thiazole system and an attached phenyl ring, indicating that substitutions dictate the molecule's spatial arrangement.

The strict stereochemical requirements for activity are often highlighted in SAR studies. In the development of HSET inhibitors, seemingly minor modifications to the molecule's structure, such as shortening or lengthening an alkyl linker chain by a single carbon atom, completely abolished biological activity. nih.gov This demonstrates that a precise spatial and conformational arrangement is necessary for the molecule to engage effectively with its target. The molecule's flexibility and the potential for intramolecular hydrogen bonding can also play a role in stabilizing a bioactive conformation, thereby influencing its pharmacological profile. nih.gov

Computational and Theoretical Chemistry Studies of Methyl 2 Benzyl 1,3 Thiazole 5 Carboxylate

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a compound like Methyl 2-benzyl-1,3-thiazole-5-carboxylate might interact with a biological target at the atomic level. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein atoms move and interact under simulated physiological conditions. This helps in validating the docking pose and assessing the energetic stability of the binding.

Table 1: Representative Parameters in a Hypothetical Molecular Docking and MD Simulation Study

| Parameter | Description | Example Value/Metric |

|---|---|---|

| Target Protein | The specific biological macromolecule being investigated. | e.g., Cyclooxygenase-2 (COX-2) |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). | Lower values indicate stronger binding. |

| Key Interacting Residues | Amino acids in the binding site forming significant bonds. | e.g., ARG120, TYR355 |

| Interaction Types | Types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | H-bond with Serine, Pi-Pi stacking with Phenylalanine. |

| RMSD | Root Mean Square Deviation; measures the stability of the complex during MD simulation. | A stable complex would show low RMSD (< 3 Å). |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. For this compound, these calculations can predict a variety of molecular properties that govern its reactivity and interactions.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions of the molecule, guiding predictions about where it might interact with other molecules.

| Mulliken Charges | Partial charges assigned to individual atoms. | Predicts sites for electrophilic and nucleophilic attack. |

De Novo Drug Design Methodologies Utilizing the Thiazole (B1198619) Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. The thiazole ring present in this compound is a common and valuable scaffold in medicinal chemistry.

Methodologies for de novo design would utilize this thiazole core as a starting point. Algorithms could then "grow" new functional groups from various positions on the scaffold to optimize interactions within a target protein's binding site. This process can be guided by the known structure of the target (structure-based design) or by a set of known active molecules (ligand-based design). The goal is to generate novel compounds with potentially higher affinity and selectivity for the target than the original molecule.

In Silico Prediction of Pharmacological Profiles (excluding safety/toxicity)

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. These predictions help to identify molecules with favorable pharmacokinetic profiles early in the drug discovery process. For this compound, various computational models could be used to estimate these properties.

Predictions are often based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These parameters are used in models like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.gov

Table 3: Hypothetical In Silico ADME Profile for this compound

| Pharmacokinetic Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 233.29 g/mol | Conforms to Lipinski's Rule (< 500). |

| LogP (Lipophilicity) | 3.1 (Predicted) uni.lu | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule (< 5). |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | Conforms to Lipinski's Rule (< 10). |

| Human Intestinal Absorption | High (Predicted) | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Permeable (Predicted) | Indicates potential for CNS activity. |

Future Directions and Emerging Research Perspectives in Thiazole 5 Carboxylate Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes for Methyl 2-benzyl-1,3-thiazole-5-carboxylate and its Analogues

The synthesis of thiazole (B1198619) derivatives has traditionally been achieved through methods like the Hantzsch thiazole synthesis. bepls.com However, the future of pharmaceutical manufacturing hinges on the development of highly efficient and environmentally benign synthetic methodologies. Researchers are increasingly focusing on green chemistry principles to synthesize this compound and its analogues. bepls.com

Key areas of development in sustainable synthesis include:

Use of green solvents: Traditional organic solvents are being replaced with more environmentally friendly alternatives such as water. For instance, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been successfully achieved in water at 50°C. organic-chemistry.org

Catalyst-free and reusable catalyst systems: Efforts are being made to develop synthetic protocols that either eliminate the need for a catalyst or employ recyclable catalysts to reduce environmental impact and cost. bepls.com For example, a simple, catalyst-free, and efficient method for the synthesis of 2-aminothiazoles has been developed using PEG-400. bepls.com

Microwave and ultrasonic irradiation: These techniques are being utilized to accelerate reaction times and improve yields, often under solvent-free conditions. bepls.com

A notable example of a more eco-friendly approach is the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride to produce 4-methyl-5-formylthiazole, a key intermediate. This method is considered more suitable for industrial production compared to older methods that use hazardous reagents like MnO2 or CrO3. nih.gov The continuous development of such sustainable routes is crucial for the large-scale and environmentally responsible production of thiazole-based pharmaceuticals.

Discovery and Validation of Novel Biological Targets for Thiazole-Based Compounds

The therapeutic potential of thiazole derivatives is vast, with demonstrated activity against a wide array of biological targets implicated in various diseases. nih.gov Future research will focus on identifying and validating novel molecular targets to expand the therapeutic applications of compounds like this compound.

Thiazole-based compounds have shown promise in targeting several key proteins and pathways:

Anticancer Targets: Thiazole derivatives have been investigated as inhibitors of several cancer-related targets. These include:

Bcl-2: The anti-apoptotic Bcl-2 proteins are significant targets in cancer therapy. Thiazole-based small molecules have been designed and synthesized to inhibit Bcl-2, thereby promoting apoptosis in cancer cells. nih.govresearchgate.net

PI3K/mTOR: The PI3K/mTOR pathway is often dysregulated in cancer. Novel thiazole derivatives have been developed as dual inhibitors of PI3Kα and mTOR. nih.gov

SIRT2: Sirtuin 2 (SIRT2) is another target in cancer. Thiazole-based compounds have been identified as SIRT2 inhibitors. mdpi.com

EGFR and VEGFR-2: Some thiazole derivatives have been evaluated as dual inhibitors of EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis. nih.gov

Tubulin: A series of 2,4-disubstituted thiazole derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors. acs.org

Other Therapeutic Areas: Beyond cancer, thiazole derivatives are being explored for their potential in treating other diseases. For instance, they have been investigated as inhibitors of Leishmania braziliensis superoxide (B77818) dismutase (LbSOD), a potential target for leishmaniasis. nih.gov

The process of target discovery and validation involves a combination of computational and experimental approaches. High-throughput screening of thiazole libraries against various targets is a common starting point. nih.govacs.org Once a hit is identified, further studies, including molecular docking and biological assays, are conducted to validate the target and understand the mechanism of action. nih.govmdpi.com

Advanced SAR and Lead Optimization Strategies through Combinatorial Chemistry and High-Throughput Screening

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds to enhance their potency and selectivity while minimizing toxicity. youtube.com For thiazole-based compounds, advanced SAR and lead optimization strategies are being employed to develop potent drug candidates.

Key strategies include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related thiazole analogues, enabling a comprehensive exploration of the chemical space around a lead compound. researchgate.net By systematically modifying different positions of the thiazole ring, researchers can identify key structural features required for biological activity.

High-Throughput Screening (HTS): HTS is instrumental in rapidly evaluating the biological activity of large compound libraries generated through combinatorial synthesis. ewadirect.com This allows for the efficient identification of promising hits for further development. acs.org A high-throughput workflow for profiling screening hits can help to identify the most tractable compounds with a clear mechanism of action. nih.gov

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. Thiazoles are considered useful and attractive building blocks in fragment screening campaigns. nih.gov

A study on thiazole analogs as stearoyl-CoA desaturase (SCD) inhibitors demonstrated successful lead optimization, resulting in a compound with over 100-fold improvement in potency. nih.gov Similarly, SAR studies of thiazole-based derivatives led to the identification of novel and potent SARS-CoV-2 main protease inhibitors. nih.gov These examples highlight the power of systematic structural modifications in optimizing the pharmacological properties of thiazole compounds.

Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and design process, and the development of thiazole-based therapeutics is no exception. mednexus.orgnih.gov These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.

Applications of AI and ML in thiazole drug discovery include:

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. ewadirect.comresearchgate.net This reduces the time and cost associated with experimental high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to develop QSAR models that can predict the biological activity of novel thiazole derivatives based on their chemical structure. researchgate.net These models help in prioritizing the synthesis of compounds with the highest predicted potency. For example, ML-based models have been designed to predict urease inhibitors. researchgate.net

De Novo Drug Design: AI can be used to design entirely new thiazole-based molecules with desired pharmacological properties. researchgate.net These generative models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.

ADME-Toxicity Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies using ML models can predict the pharmacokinetic and safety profiles of designed molecules at an early stage. nih.govresearchgate.net This helps in identifying and eliminating compounds with unfavorable properties before significant resources are invested in their synthesis and testing.

The use of computational approaches, including molecular docking and molecular dynamics simulations, has been instrumental in the design and evaluation of thiazole-based molecules as anticancer agents targeting Bcl-2. nih.gov These studies demonstrate how computation coupled with biological results can confirm that thiazole-based hits have the potential to be developed into potent and safer leads. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 2-benzyl-1,3-thiazole-5-carboxylate, and what reaction conditions are optimal?

The synthesis of thiazole carboxylates typically involves cyclization or substitution reactions. For example, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (a structural analog) is synthesized via nucleophilic substitution using amines or alkoxides in polar aprotic solvents like DMF at elevated temperatures . To introduce the benzyl group at the 2-position, a Friedel-Crafts alkylation or Suzuki coupling might be employed, depending on precursor availability. Key reagents include benzyl halides or boronic acids, with catalysts such as Pd(PPh₃)₄ for cross-coupling. Optimization of temperature (60–100°C) and solvent (THF/toluene) is critical to avoid side reactions.

Q. How is this compound characterized structurally, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to determine bond lengths, angles, and displacement parameters . For example, Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate was resolved using SHELXS97 and refined with SHELXL97, achieving an R factor of 0.047 . Complementary techniques like IR and NMR (¹H/¹³C) validate functional groups and regiochemistry.

Advanced Research Questions

Q. How does the benzyl substituent at the 2-position influence the compound’s reactivity and biological activity?

The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative studies on tert-butyl 2-chloro-1,3-thiazole-5-carboxylate analogs show that electron-donating substituents (e.g., benzyl) stabilize the thiazole ring, altering reactivity in nucleophilic substitutions . In docking studies, benzyl-containing thiazoles exhibit stronger binding to kinase targets (e.g., Src/Abl in Dasatinib analogs) due to π-π stacking with hydrophobic pockets .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

This compound is a key intermediate in synthesizing Dasatinib, a dual Src/Abl inhibitor used in leukemia treatment. The thiazole core and benzyl group contribute to high-affinity binding to kinase ATP pockets, as confirmed by crystallographic data . Modifications at the 5-carboxylate position (e.g., ester-to-amide conversion) are critical for optimizing pharmacokinetic properties .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins. For instance, analogs with 4-fluorophenyl or 4-bromophenyl substituents at the 2-position showed improved inhibition constants (Ki) in silico due to enhanced halogen bonding . QSAR models using Hammett σ values and logP further correlate substituent effects with activity .

Methodological Considerations

- Contradiction Analysis : While tert-butyl derivatives show higher stability under acidic conditions , methyl esters (as in the target compound) may require milder hydrolysis conditions to prevent decarboxylation .

- Experimental Design : For biological assays, ensure purity (>95% by HPLC) to avoid off-target effects. Use twinned crystallography data (via SHELXE) if crystals exhibit pseudo-symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.